molecular formula C12H17F3N2O2 B6191238 1-(1-cyclopropylprop-2-yn-1-yl)piperazine, trifluoroacetic acid CAS No. 2648947-33-3

1-(1-cyclopropylprop-2-yn-1-yl)piperazine, trifluoroacetic acid

Cat. No.: B6191238
CAS No.: 2648947-33-3
M. Wt: 278.27 g/mol
InChI Key: UQNWPXMGTSYPNJ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylprop-2-yn-1-yl)piperazine, trifluoroacetic acid is a chemical compound that combines a piperazine ring with a cyclopropylprop-2-yn-1-yl group and is stabilized with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylprop-2-yn-1-yl)piperazine typically involves the following steps:

    Formation of the Cyclopropylprop-2-yn-1-yl Intermediate: This step involves the reaction of cyclopropylacetylene with a suitable halogenating agent to form the cyclopropylprop-2-yn-1-yl halide.

    Nucleophilic Substitution: The cyclopropylprop-2-yn-1-yl halide is then reacted with piperazine under nucleophilic substitution conditions to form 1-(1-cyclopropylprop-2-yn-1-yl)piperazine.

    Stabilization with Trifluoroacetic Acid: The final compound is stabilized by treating it with trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and to handle the exothermic nature of some of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylprop-2-yn-1-yl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-cyclopropylprop-2-yn-1-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

Medically, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylprop-2-yn-1-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylprop-2-yn-1-yl group can engage in π-π interactions or hydrogen bonding, while the piperazine ring can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropylprop-2-yn-1-yl)piperidine
  • 1-(1-Cyclopropylprop-2-yn-1-yl)morpholine
  • 1-(1-Cyclopropylprop-2-yn-1-yl)pyrazine

Uniqueness

Compared to similar compounds, 1-(1-cyclopropylprop-2-yn-1-yl)piperazine stands out due to its specific combination of a piperazine ring and a cyclopropylprop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2648947-33-3

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.27 g/mol

IUPAC Name

1-(1-cyclopropylprop-2-ynyl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2.C2HF3O2/c1-2-10(9-3-4-9)12-7-5-11-6-8-12;3-2(4,5)1(6)7/h1,9-11H,3-8H2;(H,6,7)

InChI Key

UQNWPXMGTSYPNJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CC1)N2CCNCC2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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